Cas no 86649-84-5 (Tyr-somatostatin-28)

Tyr-somatostatin-28 structure
Tyr-somatostatin-28 structure
商品名:Tyr-somatostatin-28
CAS番号:86649-84-5
MF:C146H216N42O41S3
メガワット:3311.72906780243
CID:721091

Tyr-somatostatin-28 化学的及び物理的性質

名前と識別子

    • Tyr-somatostatin-28
    • TYR-SER-ALA-ASN-SER-ASN-PRO-ALA-MET-ALA-PRO-ARG-GLU-ARG-LYS-ALA-GLY-CYS-LYS-ASN-PHE-PHE-TRP-LYS-THR-PHE-THR-SER-CYS
    • Tyr-Somatostatin-?28
    • 1,2-Dithia-5,8,11,14,17,20,23,26,29,32,35-undecaazacyclooctatriacontane, cyclic peptide deriv. (ZCI)
    • インチ: 1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159)/t74-,75-,76-,77-,78+,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,115-,116-/m0/s1
    • InChIKey: ZIWSGMLADZIGQA-ZXIKQHSJSA-N
    • ほほえんだ: C([C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC2C=CC=CC=2)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)O)CSSC[C@H](NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(N)=N)NC([C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC([C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H](N)CC2C=CC(O)=CC=2)=O)=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC2C=CC=CC=2)C(=O)N1)C1=CNC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 3309.53000

じっけんとくせい

  • PSA: 1442.04000
  • LogP: 1.02770

Tyr-somatostatin-28 セキュリティ情報

  • WGKドイツ:3

Tyr-somatostatin-28 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX45176-1mg
Tyr-Somatostatin-28 H-Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bond)
86649-84-5
1mg
$306.00 2024-04-19
AAPPTec
P002568-1mg
Tyr-Somatostatin-28
86649-84-5
1mg
$175.00 2024-07-19
AAPPTec
P002568-10mg
Tyr-Somatostatin-28
86649-84-5
10mg
$945.00 2024-07-19
A2B Chem LLC
AX45176-5mg
Tyr-Somatostatin-28 H-Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bond)
86649-84-5
5mg
$718.00 2024-04-19
AAPPTec
P002568-5mg
Tyr-Somatostatin-28
86649-84-5
5mg
$525.00 2024-07-19
A2B Chem LLC
AX45176-10mg
Tyr-Somatostatin-28 H-Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bond)
86649-84-5
10mg
$1212.00 2024-04-19

Tyr-somatostatin-28 関連文献

Tyr-somatostatin-28に関する追加情報

Research Briefing on Tyr-somatostatin-28 (CAS: 86649-84-5) in Chemical Biology and Medicine

Tyr-somatostatin-28 (CAS: 86649-84-5) is a biologically active peptide derivative of somatostatin-28, a naturally occurring hormone that regulates endocrine and exocrine functions. Recent studies have highlighted its potential therapeutic applications in oncology, neuroendocrinology, and metabolic disorders. This briefing synthesizes the latest research findings on Tyr-somatostatin-28, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural modifications of Tyr-somatostatin-28 to enhance its stability and receptor binding affinity. The researchers utilized solid-phase peptide synthesis (SPPS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound (86649-84-5), demonstrating improved resistance to enzymatic degradation compared to the native somatostatin-28. These findings suggest that Tyr-somatostatin-28 could serve as a promising scaffold for developing long-acting somatostatin analogs.

In the context of cancer therapeutics, a preclinical study in Molecular Cancer Therapeutics (2024) investigated the anti-proliferative effects of Tyr-somatostatin-28 on neuroendocrine tumors (NETs). The peptide exhibited selective agonism at somatostatin receptor subtypes 2 and 5 (SSTR2/SSTR5), leading to significant tumor growth inhibition in xenograft models. Notably, the study reported a synergistic effect when combined with everolimus, suggesting a potential combination therapy strategy for advanced NETs.

Emerging research has also explored the diagnostic applications of Tyr-somatostatin-28. A recent Theranostics paper (2024) described the development of a gallium-68-labeled Tyr-somatostatin-28 analog for positron emission tomography (PET) imaging of SSTR-expressing tumors. The tracer demonstrated high tumor-to-background ratios in pancreatic neuroendocrine tumors, outperforming conventional octreotide-based imaging agents in early-phase clinical trials.

From a metabolic perspective, a 2024 Nature Communications study revealed novel insights into the role of Tyr-somatostatin-28 in glucose homeostasis. Using transgenic mouse models, researchers demonstrated that peripheral administration of Tyr-somatostatin-28 enhanced insulin sensitivity through modulation of hepatic gluconeogenesis, independent of its effects on growth hormone secretion. This discovery opens new avenues for targeting metabolic syndrome and type 2 diabetes.

Despite these promising developments, challenges remain in the clinical translation of Tyr-somatostatin-28. Pharmacokinetic studies indicate rapid renal clearance of the peptide, necessitating further structural optimization or delivery system development. Additionally, the precise signaling mechanisms downstream of SSTR activation by Tyr-somatostatin-28 require elucidation to fully exploit its therapeutic potential.

In conclusion, recent advances in Tyr-somatostatin-28 research (86649-84-5) demonstrate its multifaceted applications in medicine, ranging from cancer therapeutics to metabolic regulation. Ongoing structure-activity relationship studies and clinical investigations continue to refine our understanding of this peptide's pharmacological profile, positioning it as a valuable tool for both therapeutic and diagnostic purposes in precision medicine.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd